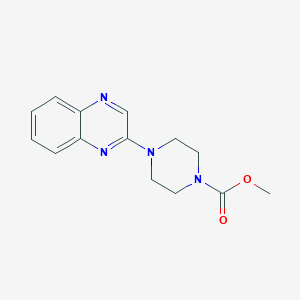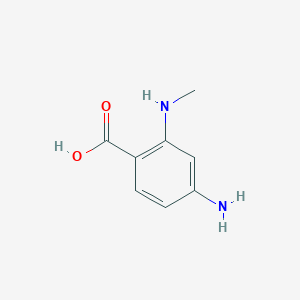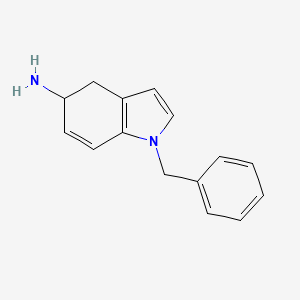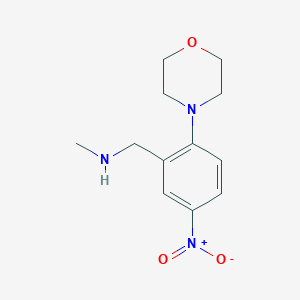
1-(6-Bromonaphthalen-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromonaphthalen-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a bromonaphthalene moiety
Métodos De Preparación
The synthesis of 1-(6-Bromonaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-bromonaphthalene with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
1-(6-Bromonaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(6-Bromonaphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromonaphthalene moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparación Con Compuestos Similares
1-(6-Bromonaphthalen-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(6-Chloronaphthalen-2-yl)pyrrolidine: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(6-Fluoronaphthalen-2-yl)pyrrolidine: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity.
1-(6-Iodonaphthalen-2-yl)pyrrolidine: Iodine substitution can lead to increased molecular weight and potential changes in the compound’s pharmacokinetics.
The uniqueness of this compound lies in its specific combination of the bromonaphthalene and pyrrolidine moieties, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H14BrN |
|---|---|
Peso molecular |
276.17 g/mol |
Nombre IUPAC |
1-(6-bromonaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H14BrN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2 |
Clave InChI |
WQUXFSPPIJBXOU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)

![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)



![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)




